molecular formula C9H12O4 B2908676 2,6-Bis(hydroxymethyl)-4-methoxyphenol CAS No. 21893-97-0

2,6-Bis(hydroxymethyl)-4-methoxyphenol

Cat. No.: B2908676
CAS No.: 21893-97-0
M. Wt: 184.191
InChI Key: JXMWJLYIVJTAQT-UHFFFAOYSA-N
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Description

2,6-Bis(hydroxymethyl)-4-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two hydroxymethyl groups and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(hydroxymethyl)-4-methoxyphenol typically involves the reaction of 2,6-dimethyl-4-methoxyphenol with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then further hydroxylated to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide and a solvent like methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(hydroxymethyl)-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include 2,6-bis(formyl)-4-methoxyphenol and 2,6-bis(carboxy)-4-methoxyphenol.

    Reduction: The major products are this compound derivatives with reduced hydroxymethyl groups.

    Substitution: The products depend on the nucleophile used, resulting in various substituted phenol derivatives.

Scientific Research Applications

2,6-Bis(hydroxymethyl)-4-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2,6-Bis(hydroxymethyl)-4-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(hydroxymethyl)phenol: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    4-Methoxyphenol:

    2,6-Dimethyl-4-methoxyphenol: Contains methyl groups instead of hydroxymethyl groups, leading to different chemical behavior.

Uniqueness

2,6-Bis(hydroxymethyl)-4-methoxyphenol is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,6-bis(hydroxymethyl)-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-8-2-6(4-10)9(12)7(3-8)5-11/h2-3,10-12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMWJLYIVJTAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)CO)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21893-97-0
Record name 2,6-bis(hydroxymethyl)-4-methoxyphenol
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